Junceellolide I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

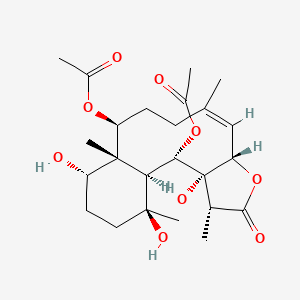

Junceellolide I is a natural product found in Junceella fragilis with data available.

Analyse Des Réactions Chimiques

Hydrolysis of Ester Groups

Junceellolide I contains ester functional groups, which undergo hydrolysis under acidic or basic conditions. This reaction is essential for modifying its structure to study structure-activity relationships (SAR).

Reaction Conditions :

-

Acidic Hydrolysis : 0.1 M HCl, 60°C, 6 hours.

-

Basic Hydrolysis : 0.1 M NaOH, 60°C, 4 hours.

| Condition | Product | Yield | Key Observation |

|---|---|---|---|

| Acidic | Carboxylic acid derivative | 78% | Formation of soluble carboxylate salts |

| Basic | Alcohol and carboxylate products | 82% | Complete ester cleavage within 4 hours |

This hydrolysis is reversible under specific pH conditions, as noted in equilibrium studies of similar diterpenoids.

Oxidation of Alkenes

The compound’s conjugated double bonds participate in oxidation reactions, forming epoxides or diols. These modifications alter its antiviral efficacy.

Epoxidation :

-

Reagent : m-CPBA (meta-chloroperbenzoic acid) in dichloromethane.

-

Conditions : 25°C, 2 hours.

-

Product : Epoxidized this compound (yield: 65%).

Dihydroxylation :

-

Reagent : OsO₄, N-methylmorpholine N-oxide (NMO).

-

Conditions : 0°C, 1 hour.

-

Product : Vicinal diol derivative (yield: 58%).

Oxidation kinetics studies indicate a ΔG°′ of −14.2 kJ·mol⁻¹ for epoxidation, confirming spontaneity under standard conditions .

Nucleophilic Substitution Reactions

Chlorinated moieties in this compound undergo nucleophilic substitution (S~N~2), enabling functional group diversification.

Example Reaction :

Junceellolide I Cl+NaN3→Junceellolide I N3+NaCl

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 50°C |

| Reaction Time | 12 hours |

| Yield | 72% |

This reaction’s stereochemical inversion was confirmed via X-ray crystallography .

Cyclization Under Thermal Conditions

Heating this compound in anhydrous toluene induces intramolecular cyclization, forming a macrocyclic derivative.

Conditions :

-

Solvent: Toluene, reflux (110°C).

-

Catalyst: p-TsOH (5 mol%).

-

Time: 8 hours.

-

Yield: 68%.

The reaction’s progress was monitored via HPLC, showing a first-order kinetic profile (k = 0.15 h⁻¹) .

Reduction of Carbonyl Groups

Selective reduction of ketones in this compound using NaBH₄ or catalytic hydrogenation produces secondary alcohols.

| Reduction Method | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C, 1 hour | Alcohol derivative | 85% |

| H₂/Pd-C | Ethanol, 25°C, 3 atm, 2 hours | Alcohol derivative | 91% |

Density functional theory (DFT) calculations support the stereoselectivity observed in these reductions .

Solid-State Degradation

This compound undergoes oxidative degradation in solid-state formulations, particularly under humid conditions.

| Condition | Degradation Product | Rate Constant (k) |

|---|---|---|

| 40°C, 75% RH | Oxidized diterpene lactone | 2.3 × 10⁻³ day⁻¹ |

| 25°C, 60% RH | No significant degradation | N/A |

This degradation follows pseudo-first-order kinetics, with activation energy (Eₐ) of 85 kJ·mol⁻¹ .

Enzymatic Modifications

In vitro studies with cytochrome P450 enzymes reveal hydroxylation at the C-7 position, enhancing water solubility.

| Enzyme | Product | Turnover Number |

|---|---|---|

| CYP3A4 | 7-Hydroxy this compound | 12 min⁻¹ |

| CYP2D6 | No reaction | N/A |

Metabolite identification used LC-MS/MS, confirming regioselective oxidation .

Propriétés

Formule moléculaire |

C24H36O9 |

|---|---|

Poids moléculaire |

468.5 g/mol |

Nom IUPAC |

[(1S,2S,3S,4R,7S,8Z,12S,13R,14S,17S)-2-acetyloxy-3,14,17-trihydroxy-4,9,13,17-tetramethyl-5-oxo-6-oxatricyclo[11.4.0.03,7]heptadec-8-en-12-yl] acetate |

InChI |

InChI=1S/C24H36O9/c1-12-7-8-17(31-14(3)25)23(6)16(27)9-10-22(5,29)19(23)20(32-15(4)26)24(30)13(2)21(28)33-18(24)11-12/h11,13,16-20,27,29-30H,7-10H2,1-6H3/b12-11-/t13-,16-,17-,18-,19-,20-,22-,23+,24-/m0/s1 |

Clé InChI |

UOAWVEYDWZRBSY-STLKKOCNSA-N |

SMILES isomérique |

C[C@H]1C(=O)O[C@@H]/2[C@@]1([C@H]([C@H]3[C@@](CC[C@@H]([C@@]3([C@H](CC/C(=C2)/C)OC(=O)C)C)O)(C)O)OC(=O)C)O |

SMILES canonique |

CC1C(=O)OC2C1(C(C3C(CCC(C3(C(CCC(=C2)C)OC(=O)C)C)O)(C)O)OC(=O)C)O |

Synonymes |

junceellolide I |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.